molecular formula C3H9N3O2S2 B14321364 2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid CAS No. 110124-48-6

2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid

Cat. No.: B14321364
CAS No.: 110124-48-6
M. Wt: 183.3 g/mol
InChI Key: DICWOHAUCMMNSF-UHFFFAOYSA-N
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Description

2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a hydrazinylmethylidene group, an amino group, and a sulfonothioic O-acid group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid typically involves the reaction of hydrazine derivatives with sulfonothioic acids under controlled conditions. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Polar solvents like water or ethanol to dissolve the reactants.

    Catalysts: Acidic or basic catalysts to accelerate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazinylmethylidene group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Halides or other nucleophiles for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminoethane derivatives.

    Substitution: Various substituted aminoethane derivatives.

Scientific Research Applications

2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid involves its interaction with specific molecular targets and pathways. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonothioic O-acid group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine derivatives: Compounds with similar hydrazinyl groups.

    Sulfonothioic acids: Compounds with similar sulfonothioic acid groups.

    Aminoethane derivatives: Compounds with similar aminoethane structures.

Uniqueness

2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

110124-48-6

Molecular Formula

C3H9N3O2S2

Molecular Weight

183.3 g/mol

IUPAC Name

N-amino-N'-(2-hydroxysulfonothioylethyl)methanimidamide

InChI

InChI=1S/C3H9N3O2S2/c4-6-3-5-1-2-10(7,8)9/h3H,1-2,4H2,(H,5,6)(H,7,8,9)

InChI Key

DICWOHAUCMMNSF-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=S)O)N=CNN

Origin of Product

United States

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